molecular formula C18H18ClN5OS B2736962 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 540498-79-1

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2736962
CAS RN: 540498-79-1
M. Wt: 387.89
InChI Key: DVDZJGKNVYSMJH-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C17H22ClN5OS . It is a derivative of the 1,2,4-triazole class of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a sulfanyl group and an acetamide group .

Scientific Research Applications

Synthesis and Biological Activity

One study reports the synthesis of pyrolin derivatives, including compounds similar to 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide, exploring their antiexudative activity. This research highlights the pharmacological potential of 1,2,4-triazol derivatives in creating more effective and less toxic pharmaceuticals. The synthesized compounds exhibited significant antiexudative properties, surpassing the activity of reference drugs in some instances (Chalenko et al., 2019).

Cholinesterase Inhibition

Another study focused on N-aryl derivatives of 1,2,4-triazole, similar in structure to the compound . These derivatives were evaluated for their potential to inhibit cholinesterase enzymes, which play a critical role in neurological functions. The findings indicated moderate to good inhibitory activities, with certain compounds showing potent inhibition. This research suggests the potential of these derivatives in treating neurological disorders by modulating cholinesterase activity (Riaz et al., 2020).

Vibrational Spectroscopy and Quantum Computational Approach

The vibrational spectroscopic signatures of compounds structurally related to 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide were studied to understand their molecular interactions and stability. The research combined experimental spectroscopy with quantum computational methods to detail the molecular geometry and electronic interactions. This approach provides insights into the stereo-electronic effects contributing to the stability of such compounds, useful in designing molecules with desired biological activities (Jenepha Mary et al., 2022).

Antimicrobial and Antifungal Applications

Derivatives of 1,3,4-oxadiazole and acetamide, related to the compound of interest, were synthesized and evaluated for their antimicrobial and antifungal potentials. These compounds were found to exhibit relative activity against acetylcholinesterase, which suggests their potential use in managing microbial infections (Rehman et al., 2013).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given that other 1,2,4-triazole derivatives have shown promising results in areas like anticancer research .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-3-4-12(2)15(9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDZJGKNVYSMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

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